2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is an organic compound with a complex structure that includes benzylthio, furan, and methoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzylthiol with an appropriate acyl chloride to form a thioester intermediate. This intermediate is then reacted with furan-3-ylmethylamine and 2-methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone, while substitution on the furan ring can introduce various functional groups.
Scientific Research Applications
2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity. The methoxyethyl group can increase the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)acetamide
- 2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)acetamide
- 2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxypropyl)acetamide
Uniqueness
2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan-3-ylmethyl group, in particular, differentiates it from similar compounds and may result in unique binding interactions and biological activities.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-20-10-8-18(11-16-7-9-21-12-16)17(19)14-22-13-15-5-3-2-4-6-15/h2-7,9,12H,8,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCMFBUUZUPUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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